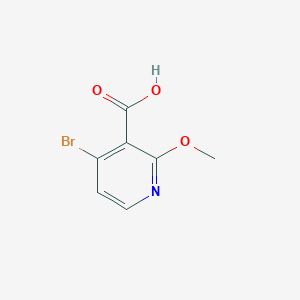

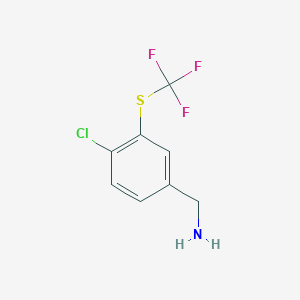

![molecular formula C20H15N3O4 B2521044 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide CAS No. 891111-17-4](/img/structure/B2521044.png)

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 2,4-dimethylphenyl group is a common substituent in organic chemistry, known for its stability .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3,4-oxadiazole ring, for example, would contribute to the compound’s rigidity and potentially its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Chemical Transformations and Structural Analysis

Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, are synthesized through various chemical transformations, showcasing their versatility in organic synthesis. For instance, 5-arylisoxazole-3-carboxylic acids undergo rearrangement to form 1,2,5-oxadiazoles, demonstrating the potential for creating structurally diverse molecules (Potkin et al., 2012).

Antidepressant and Anticonvulsant Activities

Novel pyrazole derivatives, including oxadiazole derivatives, have been evaluated for their antidepressant and anticonvulsant activities. These studies suggest the potential of oxadiazole derivatives in developing therapeutic agents (Abdel‐Aziz et al., 2009).

Optoelectronic Properties

Oxadiazole derivatives have been incorporated into molecular wires and polymers, showing significant optoelectronic properties. These materials are of interest for applications in electronics and photonics, indicating the role of oxadiazole derivatives in materials science (Wang et al., 2006).

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-oxadiazole N-Mannich bases has demonstrated antimicrobial and anti-proliferative activities against various pathogens and cancer cell lines. This research highlights the potential of oxadiazole derivatives in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Photochemical and Photoreleasable Applications

Studies on the photochemical behavior of oxadiazole derivatives and their use as photoreleasable protecting groups for carboxylic acids illustrate the utility of these compounds in developing photo-responsive materials and in photopharmacology (Klan et al., 2000).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .

Mode of Action

The compound’s interaction with its targets leads to overexcitation, paralysis, and death in insects . This is due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its driven inhibition of the synthesis of monoamine oxidases and prostaglandins .

Biochemical Pathways

The inhibition of monoamine oxidases and prostaglandins also indicates that it may impact metabolic pathways related to these molecules .

Pharmacokinetics

Similar compounds are generally less harmful to mammals, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action result in overexcitation, leading to paralysis and death in insects . This suggests that the compound may be useful as an insecticide or pesticide .

Action Environment

Similar compounds are used in a variety of environments, suggesting that they may be stable and effective under a range of conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-11-7-8-14(12(2)9-11)18-22-23-20(27-18)21-17(24)15-10-13-5-3-4-6-16(13)26-19(15)25/h3-10H,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMQUAUJXNYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

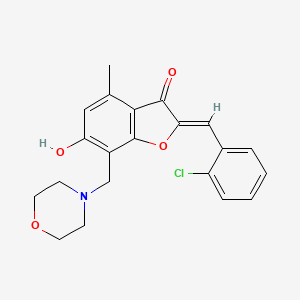

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

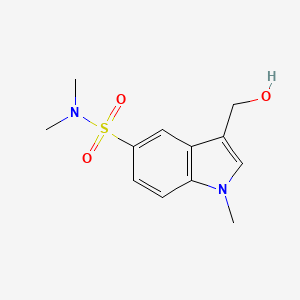

![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)

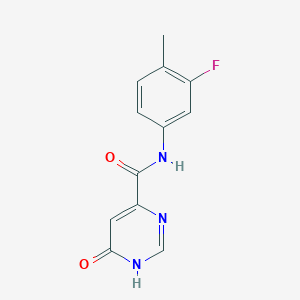

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)